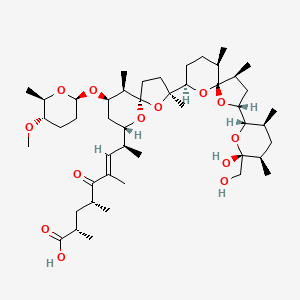
Lenoremycin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
A-130A is apolycyclic, polyether cpd belonging to nigericin group of antibiotics produced by Streptomyces hygroscopicus strain.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties
Lenoremycin has demonstrated broad-spectrum antimicrobial activity, making it a candidate for addressing drug-resistant infections. Its effectiveness against both bacterial and fungal pathogens positions it as a valuable agent in combating infections that are increasingly resistant to conventional treatments.
Case Study: Antibacterial Activity
Research has shown that this compound exhibits potent antibacterial properties against various strains of bacteria, including those resistant to multiple drugs. A study highlighted its efficacy against Gram-positive bacteria, suggesting its use in developing new antibiotics to tackle resistant infections .
Anticancer Applications
This compound has been identified as a promising agent in cancer treatment due to its ability to inhibit cancer stem cells (CSCs). Targeting CSCs is crucial for preventing cancer recurrence and progression.
Case Study: Inhibition of Cancer Stem Cells
A recent study utilized a three-dimensional culture system to screen microbial metabolites for their ability to inhibit CSC formation. This compound was found to selectively decrease CSC populations by inducing reactive oxygen species production, showcasing its potential as a targeted therapy for colorectal cancer .
Combinatorial Biosynthesis and Drug Development
The compound's structure has led to innovative approaches in drug design through combinatorial biosynthesis, enhancing its pharmacological properties while reducing toxicity.
Case Study: Development of Novel Aglycone Polyethers
Research focused on modifying this compound's biosynthetic pathways resulted in the creation of derivatives with improved anticancer efficacy and reduced side effects compared to traditional chemotherapeutics like cisplatin. One derivative, End-16, showed superior inhibitory activity against bladder cancer cells while minimizing toxicity .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is vital for optimizing its therapeutic potential. Research indicates that specific modifications can significantly enhance its efficacy.
Data Table: Structure-Activity Relationships
| Modification | Effect on Activity |
|---|---|
| C4′-methylation | Critical for anti-proliferative efficacy |
| C30-hydroxyl group | Enhances anti-proliferative efficacy |
| Complete D-amicetose at C11 | Remarkable efficacy in inhibiting cell proliferation |
This table summarizes findings from studies that elucidate how structural changes impact this compound's biological activity, guiding future modifications for improved therapeutic outcomes .
Future Directions and Research Opportunities
The ongoing exploration of this compound's applications indicates several promising avenues for future research:
- Development of New Antibiotics: Given its antimicrobial properties, this compound could be further investigated as a lead compound for new antibiotic therapies.
- Cancer Treatment Innovations: Continued research into its effects on CSCs may yield novel cancer therapies that are more effective and less toxic than current options.
- Biosynthetic Pathway Exploration: Further studies into its biosynthetic pathways could lead to the discovery of new derivatives with enhanced properties.
Eigenschaften
CAS-Nummer |
51257-84-2 |
|---|---|
Molekularformel |
C47H78O13 |
Molekulargewicht |
851.1 g/mol |
IUPAC-Name |
(E,2S,4R,8S)-8-[(2S,5R,6R,7R,9S)-2-[(2R,4S,5R,6R,9R)-2-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-4,6-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-7-[(2R,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxy-2,6-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonon-6-enoic acid |
InChI |
InChI=1S/C47H78O13/c1-25(19-26(2)41(49)27(3)20-29(5)43(50)51)36-23-37(55-40-16-14-35(53-12)34(10)54-40)33(9)46(56-36)18-17-44(11,60-46)39-15-13-30(6)47(58-39)32(8)22-38(57-47)42-28(4)21-31(7)45(52,24-48)59-42/h19,25,27-40,42,48,52H,13-18,20-24H2,1-12H3,(H,50,51)/b26-19+/t25-,27+,28-,29-,30+,31+,32-,33+,34+,35-,36-,37+,38+,39+,40-,42-,44-,45-,46+,47+/m0/s1 |
InChI-Schlüssel |
LQFPDTISEHAMNQ-JRSQRZRGSA-N |
SMILES |
CC1CCC(OC12C(CC(O2)C3C(CC(C(O3)(CO)O)C)C)C)C4(CCC5(O4)C(C(CC(O5)C(C)C=C(C)C(=O)C(C)CC(C)C(=O)O)OC6CCC(C(O6)C)OC)C)C |
Isomerische SMILES |
C[C@@H]1CC[C@@H](O[C@@]12[C@H](C[C@@H](O2)[C@@H]3[C@H](C[C@H]([C@@](O3)(CO)O)C)C)C)[C@@]4(CC[C@@]5(O4)[C@@H]([C@@H](C[C@H](O5)[C@@H](C)/C=C(\C)/C(=O)[C@H](C)C[C@H](C)C(=O)O)O[C@H]6CC[C@@H]([C@H](O6)C)OC)C)C |
Kanonische SMILES |
CC1CCC(OC12C(CC(O2)C3C(CC(C(O3)(CO)O)C)C)C)C4(CCC5(O4)C(C(CC(O5)C(C)C=C(C)C(=O)C(C)CC(C)C(=O)O)OC6CCC(C(O6)C)OC)C)C |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Verwandte CAS-Nummern |
58399-44-3 (mono-hydrochloride salt) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
A 130 A-130 A-130A A-130A monosilver (+1) salt A-130A, antibiotic A 130 (sodium salt) A-130A, monosodium salt lenoremycin Ro 21-6150 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















